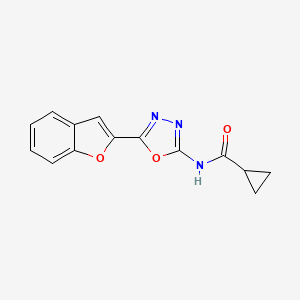

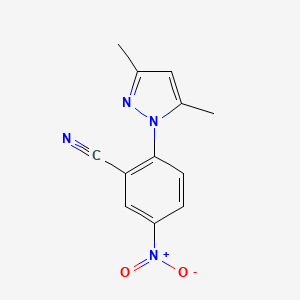

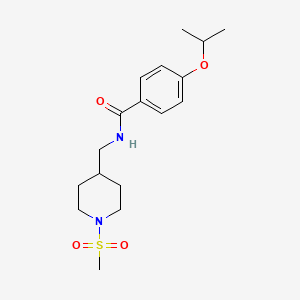

![molecular formula C14H12BrF3N2 B2705087 N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine CAS No. 1803582-47-9](/img/structure/B2705087.png)

N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine” is a chemical compound with the CAS Number: 1803582-47-9 . It has a molecular weight of 345.16 . The IUPAC name for this compound is N-(4-bromo-2-(trifluoromethyl)benzyl)-3-methylpyridin-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12BrF3N2/c1-9-3-2-6-19-13(9)20-8-10-4-5-11(15)7-12(10)14(16,17)18/h2-7H,8H2,1H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Intercalation into α-Titanium Hydrogen Phosphate

N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine, similar to other aromatic amines, may be utilized in the intercalation into α-titanium hydrogen phosphate. This process alters the interlamellar distance of the compound, demonstrating potential applications in materials science, particularly in the development of layered materials with customizable properties for catalysis, separation, or as precursors for the synthesis of novel materials (Nunes & Airoldi, 1999).

Fluorescence Enhancement

The compound's structure is beneficial for fluorescence enhancement in materials, similar to how the introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry, enhancing the fluorescence quantum yields. This "amino conjugation effect" suggests potential applications in the development of fluorescent materials or probes for biochemical and materials science research (Yang, Chiou, & Liau, 2002).

Antimicrobial and Cytotoxic Activity

Derivatives of similar compounds have been studied for their antimicrobial and cytotoxic activities. The structural framework of this compound might be explored for developing new antimicrobial agents or for studying the cytotoxic effects on various cell lines, contributing to pharmaceutical research and the development of novel therapeutics (Noolvi et al., 2014).

Mediated Oxidation Processes

The compound's structure suggests potential applications in mediated oxidation processes. Studies have shown that brominated aryl amines are effective electron transfer mediators for the indirect oxidation of amines, indicating its possible utility in synthetic chemistry for the selective oxidation of amines to imines or other derivatives, enhancing synthetic methodologies (Pletcher & Zappi, 1989).

Spectroscopic Studies

Research on similar amines has focused on understanding their spectroscopic behavior in various solvents, which is crucial for applications in materials science and analytical chemistry. The understanding of how substituents affect the electronic and absorption properties of these compounds could guide the design of new materials with desired optical properties (Cumper & Singleton, 1968).

Propriétés

IUPAC Name |

N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrF3N2/c1-9-3-2-6-19-13(9)20-8-10-4-5-11(15)7-12(10)14(16,17)18/h2-7H,8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKGQLZTFXVEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NCC2=C(C=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

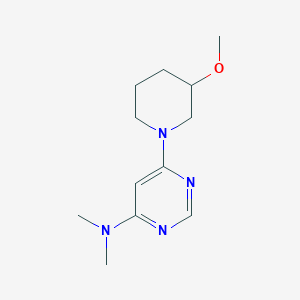

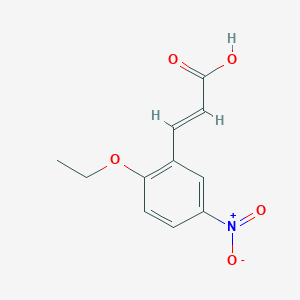

![1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2705010.png)

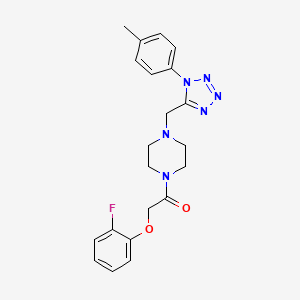

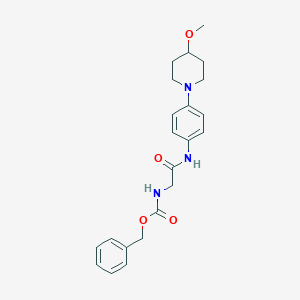

![2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2705013.png)

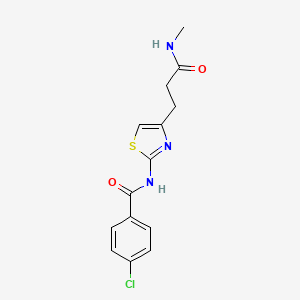

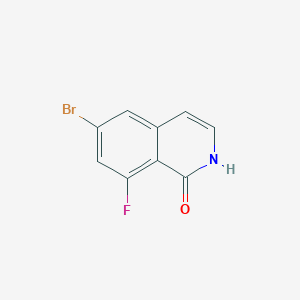

![3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2705019.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2705021.png)